molecular formula C8H6ClN3 B064233 4-Chloro-2-methylpyrido[2,3-d]pyrimidine CAS No. 161874-92-6

4-Chloro-2-methylpyrido[2,3-d]pyrimidine

Cat. No. B064233
M. Wt: 179.6 g/mol
InChI Key: UFDVSGMJVMECEY-UHFFFAOYSA-N
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Description

4-Chloro-2-methylpyrido[2,3-d]pyrimidine is a chemical compound with the CAS Number: 101900-98-5 . It has a molecular weight of 179.61 and is a solid in physical form . It is a versatile compound that undergoes various reactions, making it valuable in the synthesis of complex organic compounds .


Synthesis Analysis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described . This reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .


Molecular Structure Analysis

The InChI Code for 4-Chloro-2-methylpyrido[2,3-d]pyrimidine is 1S/C8H6ClN3/c1-5-11-7-4-10-3-2-6(7)8(9)12-5/h2-4H,1H3 .


Chemical Reactions Analysis

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .


Physical And Chemical Properties Analysis

4-Chloro-2-methylpyrido[2,3-d]pyrimidine is a white crystalline solid, soluble in organic solvents . It has a molecular weight of 179.61 .

Scientific Research Applications

  • Antitumor Activity : A compound synthesized using 4-Chloro-2-methylpyrido[2,3-d]pyrimidine showed potent lipid-soluble inhibition of mammalian dihydrofolate reductase and significant activity against Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).

  • Crystal Structure and Spectral Characteristics : The crystal structure and spectral characteristics of 2-methyl-3-chloro-9-hydroxypyrido[1,2-a]pyrimidin-4-one and its derivatives have been studied, revealing insights into molecular form, tautomeric equilibrium, and interactions with solvents (Koval’chukova et al., 2004).

  • Microwave-Promoted Cross-Coupling Reactions : Research has been conducted on the triarylation of pyrrolopyrimidines using 4-chloro-7-methyl-2-(methylthio)-6-phenylpyrrolo[2,3-d]pyrimidine, exploring new methods for compound synthesis (Prieur et al., 2015).

  • Rearrangement Reactions of Heterocycles : The rearrangement of 6-substituted pyrido[1,2-a]pyrimidines to isomeric 1,8-naphthyridines and their reactions have been studied, contributing to the understanding of heterocyclic chemistry (Schober et al., 1988).

  • Synthesis and Antiviral Activity : Certain 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines synthesized using 4-Chloro-2-methylpyrido[2,3-d]pyrimidine exhibited antiviral activity, though with limited effectiveness (Saxena et al., 1988).

  • (Hydroxybenzoyl)pyrido[2,3-d]pyrimidine Derivatives : Novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives have been synthesized and characterized, providing valuable insights into their electronic structures and reactivity (Ashraf et al., 2019).

  • Potential Antibacterial Agents : The synthesis of tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines and triazolo[1,5-c]pyrrolo[3,2-e]pyrimidines using 4-chloropyrrolo[2,3-d]pyrimidines has been reported, highlighting their potential as antibacterial agents (Dave et al., 2002).

  • Antihypertensive Activity : 6-Arylpyrido[2,3-d]pyrimidin-7-amine derivatives have shown significant antihypertensive activity, opening new avenues for therapeutic applications (Bennett et al., 1981).

Safety And Hazards

While specific safety and hazard information for 4-Chloro-2-methylpyrido[2,3-d]pyrimidine is not available, it is noted that it has low toxicity but can cause irritation . Proper safety precautions should be taken during production, storage, transportation, and usage to prevent contact, inhalation, and fire hazards .

Future Directions

Pyrido[2,3-d]pyrimidines, including 4-Chloro-2-methylpyrido[2,3-d]pyrimidine, are of great interest due to their biological potential . They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . This research will help scientists design new selective, effective, and safe therapeutic agents .

properties

IUPAC Name

4-chloro-2-methylpyrido[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c1-5-11-7(9)6-3-2-4-10-8(6)12-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDVSGMJVMECEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30547695
Record name 4-Chloro-2-methylpyrido[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30547695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methylpyrido[2,3-d]pyrimidine

CAS RN

161874-92-6
Record name 4-Chloro-2-methylpyrido[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30547695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RK Bommera, TC Maringanti, R Merugu, L Eppakayala - academia.edu
2-aminonicotinic acid, trimethyl orthoacetate and ammonium acetate are reacted to form 2-Methylpyrido [2, 3-d] pyrimidin-4 (3H)-one (2) which was convered to 4-Chloro-2-methylpyrido …
Number of citations: 2 www.academia.edu
N Sirisoma, A Pervin, H Zhang, S Jiang… - Bioorganic & medicinal …, 2010 - Elsevier
As a continuation of our efforts to discover and develop apoptosis inducing N-methyl-4-(4-methoxyanilino)quinazolines as novel anticancer agents, we explored substitution at the 5-, 6-, …
Number of citations: 56 www.sciencedirect.com

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